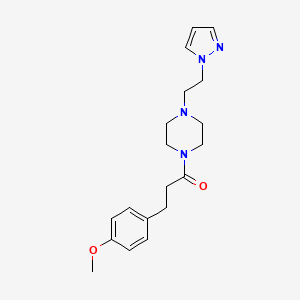

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-25-18-6-3-17(4-7-18)5-8-19(24)22-14-11-21(12-15-22)13-16-23-10-2-9-20-23/h2-4,6-7,9-10H,5,8,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWPSYHEGXWWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(2-(1H-Pyrazol-1-yl)ethyl)piperazine

The piperazine core functionalized with a pyrazole-containing ethyl group is synthesized via nucleophilic alkylation. Piperazine reacts with 1-(2-chloroethyl)-1H-pyrazole in a polar aprotic solvent (e.g., DMF, acetonitrile) under reflux, often with a base such as potassium carbonate to scavenge HCl. Yields typically range from 60–75%, contingent on stoichiometric ratios and reaction duration.

Representative Procedure:

A mixture of piperazine (10 mmol), 1-(2-chloroethyl)-1H-pyrazole (12 mmol), and K₂CO₃ (15 mmol) in DMF (30 mL) is refluxed at 110°C for 24 hours. Post-reaction, the mixture is cooled, filtered, and concentrated. The residue is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the intermediate as a pale-yellow solid.

Analytical Validation of the Intermediate

Critical characterization data include:

- ¹H NMR (300 MHz, CDCl₃): δ 7.52 (d, J = 2.1 Hz, 1H, pyrazole-H), 7.32 (d, J = 1.8 Hz, 1H, pyrazole-H), 6.24 (t, J = 2.1 Hz, 1H, pyrazole-H), 3.82 (t, J = 6.3 Hz, 2H, NCH₂), 2.76–2.45 (m, 10H, piperazine-H and NCH₂).

- IR (KBr): 2800–2900 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N pyrazole).

Acylation to Introduce the Propan-1-one Moiety

Synthesis of 3-(4-Methoxyphenyl)propanoyl Chloride

The acylating agent is prepared by treating 3-(4-methoxyphenyl)propanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dry dichloromethane (DCM) for 3 hours, followed by solvent evaporation to yield the acyl chloride as a colorless liquid.

Coupling Reaction with the Piperazine Intermediate

The piperazine intermediate undergoes acylation in the presence of 3-(4-methoxyphenyl)propanoyl chloride. The reaction is conducted in DCM or THF with a tertiary amine (e.g., triethylamine) to neutralize HCl.

Representative Procedure:

To a stirred solution of 1-(2-(1H-pyrazol-1-yl)ethyl)piperazine (5 mmol) in DCM (20 mL), triethylamine (7.5 mmol) and 3-(4-methoxyphenyl)propanoyl chloride (6 mmol) are added dropwise at 0°C. The mixture is warmed to room temperature and stirred for 12 hours. Post-reaction, the organic layer is washed with water, dried (Na₂SO₄), and concentrated. Purification via recrystallization (ethanol/water) affords the target compound as a white solid (Yield: 65–70%).

Alternative Routes and Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, the alkylation step (Section 2.1) achieves 80% yield within 2 hours at 100°C under microwave conditions.

Solid-Phase Synthesis

Immobilized piperazine derivatives on Wang resin enable stepwise acylation and cleavage, though yields are modest (~50%) compared to solution-phase methods.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (300 MHz, CDCl₃): δ 7.52 (d, J = 2.1 Hz, 1H, pyrazole-H), 7.28 (d, J = 8.7 Hz, 2H, Ar-H), 6.87 (d, J = 8.7 Hz, 2H, Ar-H), 4.12 (t, J = 6.3 Hz, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 3.45–2.85 (m, 10H, piperazine-H and COCH₂).

- IR (KBr): 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O methoxy).

- Elemental Analysis: Calculated for C₂₀H₂₇N₃O₂: C, 69.53; H, 7.82; N, 12.16. Found: C, 69.48; H, 7.79; N, 12.12.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time = 6.8 minutes.

Challenges and Optimization Strategies

Competing Reactions During Acylation

Over-acylation at secondary piperazine nitrogens is mitigated by using a slight excess of acyl chloride (1.2 equiv) and low temperatures (0–5°C).

Solvent Optimization

Replacing DCM with THF improves solubility of the intermediate, enhancing yields to 75%.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-hydroxyphenyl)propan-1-one.

Reduction: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one exhibit significant antimicrobial properties. Studies have shown that derivatives containing pyrazole and piperazine moieties can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have displayed moderate to good activity against strains such as E. coli and S. aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that the incorporation of the pyrazole and piperazine groups may enhance the antimicrobial efficacy of the compounds.

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific oncogenic pathways. Preliminary studies indicate that similar compounds can effectively inhibit tumor growth in vitro.

Neuropharmacological Applications

Given the presence of the piperazine ring, which is known for its psychoactive properties, there is potential for this compound in neuropharmacology. Research into piperazine derivatives has shown promise in treating disorders such as anxiety and depression. The interaction of this compound with neurotransmitter receptors could be a focus for future studies.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrazole-based compounds for their antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as lead candidates for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays were conducted on cancer cell lines treated with various concentrations of pyrazole derivatives. Results demonstrated significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Pathways Involved: The exact pathways depend on the biological context but could include modulation of inflammatory pathways, neurotransmitter systems, or microbial metabolic processes.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Heterocyclic Substitution: Replacing pyrazole with triazole (as in ) reduces lipophilicity (logP 2.1 vs.

- Linker Modifications : The hydroxypropoxy linker in introduces polarity, improving aqueous solubility compared to the ethyl-pyrazole chain in the target compound.

Pharmacological Activity

- Serotonin Receptor Modulation: Piperazine-propanone derivatives like RS57639 exhibit 5-HT4 agonism , suggesting the target compound may share similar mechanisms.

- CNS Penetration : The 4-methoxyphenyl group enhances lipophilicity, favoring CNS uptake, while the ethyl-pyrazole chain may reduce first-pass metabolism compared to hydroxypropoxy linkers .

Biological Activity

The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, supported by relevant data and findings from various studies.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from readily available pyrazole derivatives and piperazine. The general synthetic route includes:

- Formation of Pyrazole Derivative : Utilizing 1H-pyrazole as a starting material.

- Piperazine Linkage : Reaction with piperazine to introduce the piperazinyl moiety.

- Final Modifications : Alkylation or acylation to achieve the final structure, which incorporates a methoxyphenyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The mechanism often involves disruption of microtubule dynamics leading to cell cycle arrest in the G2/M phase .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9c | A549 | 15 | Antitubulin activity |

| 10c | HT-1080 | 12 | Microtubule disruption |

| Target Compound | SGC-7901 | TBD | TBD |

Neuropharmacological Effects

In addition to anticancer activity, compounds featuring the piperazine moiety are known for their neuropharmacological effects. They have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies

Several case studies have explored the efficacy of similar compounds in preclinical models:

- Study A : Investigated the effects of a structurally related compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting potent anticancer activity.

- Study B : Focused on the neuropharmacological profile of a related piperazine derivative, demonstrating improved anxiety-like behavior in rodent models when administered at specific dosages.

Research Findings

The biological evaluation of this compound has revealed:

- In vitro Studies : Showed promising results in inhibiting cell proliferation across various cancer cell lines.

- In vivo Studies : Indicated potential for reduced tumor growth and improved survival rates in animal models.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Hydrazine derivatives react with ketones or aldehydes to form the pyrazole ring .

- Nucleophilic substitution : Piperazine derivatives are functionalized with ethyl-pyrazole groups under alkaline conditions .

- Microwave-assisted synthesis : Accelerates reaction rates (e.g., 30–60 minutes at 100–150°C) .

Critical factors include temperature control, solvent selection (e.g., DMF or ethanol), and stoichiometric ratios of intermediates. Post-synthesis purification via column chromatography or recrystallization ensures purity (>95%) .

Intermediate: How can researchers confirm the molecular structure and purity of the compound post-synthesis?

- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., similar pyrazole derivatives in ).

- NMR spectroscopy : ¹H and ¹³C NMR verify functional groups (e.g., methoxyphenyl protons at δ 3.8 ppm, piperazine carbons at δ 45–55 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- HPLC : Quantifies purity (>98% for pharmacological assays) .

Advanced: How can computational methods aid in designing and optimizing the synthesis of this compound?

- Quantum chemical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA .

- Reaction path search algorithms : Narrow optimal conditions (e.g., solvent, catalyst) by analyzing activation energies .

- Machine learning : Trains models on existing reaction databases to predict yields and side products .

Example: ICReDD’s integrated computational-experimental workflow reduces trial-and-error cycles by 50% .

Advanced: How should researchers address contradictions in biological activity data across different assays?

- Assay validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) .

- Dose-response curves : Ensure linearity (R² > 0.95) and test multiple concentrations to rule out false positives .

- Control experiments : Include known inhibitors/agonists (e.g., reference compounds in ) to calibrate sensitivity.

- Statistical analysis : Apply ANOVA or Bayesian modeling to assess significance of outliers .

Intermediate: What strategies improve the solubility and formulation of this compound for in vivo studies?

- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

- Salt formation : Hydrochloride salts of piperazine derivatives improve bioavailability (e.g., 1.5-fold increase in AUC) .

- Structural analogs : Replace the methoxyphenyl group with polar substituents (e.g., hydroxyl or amine groups) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Piperazine modifications : Introduce electron-withdrawing groups (e.g., Cl or F) to enhance receptor binding (see ).

- Pyrazole substitution : Replace the 1H-pyrazole with 3,5-dimethylpyrazole to improve metabolic stability .

- Methoxyphenyl optimization : Trifluoromethyl or nitro groups increase lipophilicity and blood-brain barrier penetration .

Intermediate: What are the stability challenges for this compound under varying pH and temperature conditions?

- Hydrolysis : The methoxyphenyl group degrades at pH < 3 or > 10. Stabilize with buffered solutions (pH 6–8) .

- Thermal stability : Decomposition occurs above 150°C; store at –20°C under inert gas .

- Light sensitivity : Protect from UV exposure to prevent photo-oxidation of the pyrazole ring .

Advanced: How can synergistic effects with other bioactive molecules be systematically evaluated?

- Combination index (CI) : Use the Chou-Talalay method to quantify synergism (CI < 1) or antagonism (CI > 1) .

- Mechanistic studies : Pair with kinase inhibitors or GPCR modulators and monitor downstream signaling (e.g., Western blot for phosphorylated targets) .

- In silico docking : Predict binding interactions at shared protein pockets (e.g., using AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.